N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through a substitution reaction using 4-chlorophenyl halides.
Attachment of the 3-phenylpropanehydrazide moiety: This step involves the reaction of the intermediate with phenylpropanehydrazide under suitable conditions.
Industrial Production Methods
Industrial production of N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit enzyme activity, modulate receptor function, or interfere with signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
- N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring
Biological Activity
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3-phenylpropanehydrazide moiety. Its molecular formula is C17H19ClN6, and it has a molecular weight of 336.82 g/mol. The structural complexity contributes to its diverse biological activities.
Research indicates that compounds similar to this compound often act as enzyme inhibitors. For example:
- Phosphodiesterase Inhibition : Compounds in the pyrazolo family have shown potential as phosphodiesterase inhibitors, which can enhance cyclic nucleotide signaling pathways crucial for various cellular processes, including memory and learning .
- Kinase Inhibition : Similar derivatives have been evaluated for their ability to inhibit kinases involved in cancer pathways, particularly the AKT signaling pathway, which is critical in glioma malignancy .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related compounds. For instance:
- In Vitro Studies : Compounds similar to this compound were screened against various cancer cell lines. Notably, certain derivatives exhibited significant inhibitory effects on glioblastoma cells while showing lower toxicity towards non-cancerous cells .
- Mechanistic Insights : The inhibition of the AKT2/PKBβ kinase pathway has been linked to reduced cell proliferation and enhanced apoptosis in cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
Additionally, related pyrazolo derivatives have been evaluated for their antimicrobial properties:
- Antifungal and Antitubercular Activity : Some derivatives have shown promising antifungal activity against pathogenic strains and have been identified as potential antitubercular agents .
Case Studies
Several studies highlight the biological activity of pyrazolo derivatives:
- Inhibition of Glioblastoma Growth : A study demonstrated that a derivative similar to this compound significantly inhibited the growth of glioblastoma neurospheres in vitro, suggesting its potential role in targeting cancer stem cells .
- Enzyme Inhibition Profiles : Various compounds were screened for their ability to inhibit acetylcholinesterase and urease, showing moderate to strong activity against specific bacterial strains while maintaining low toxicity towards human cells .
Summary Table of Biological Activities
Activity Type | Assay Type | Observations |
---|---|---|
Anticancer | Glioblastoma Cell Lines | Significant growth inhibition observed |
Kinase Inhibition | AKT2/PKBβ Inhibition | Correlated with reduced malignancy |
Antimicrobial | Fungal Strains | Promising antifungal activity |
Enzyme Inhibition | Acetylcholinesterase | Moderate inhibitory effects noted |
Properties
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c21-15-7-9-16(10-8-15)27-20-17(12-24-27)19(22-13-23-20)26-25-18(28)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2,(H,25,28)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWFEDVUUSIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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